

# The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents against a wide array of diseases, including cancer, microbial and viral infections, inflammation, and malaria. This technical guide provides a comprehensive overview of the core biological activities of quinoline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

## **Anticancer Activity**

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. These mechanisms include the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

### **Quantitative Data for Anticancer Activity**

The anticancer efficacy of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to



inhibit the growth of cancer cells by 50%.

| Compound Class                                                                                                 | Cancer Cell Line                      | IC50 (μM)                                  | Reference |
|----------------------------------------------------------------------------------------------------------------|---------------------------------------|--------------------------------------------|-----------|
| 3-<br>Phenyltrifluoromethyl<br>quinoline analogs                                                               | MCF-7 (Breast)                        | Not specified, but potent                  | [1]       |
| Imine-linked quinoline-<br>fused oxazole hybrids                                                               | Various NCI-60 cell<br>lines          | Significant inhibition                     | [1]       |
| 4-(2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-(4H)-yl)benzenesulfonamide | MCF-7 (Breast)                        | Comparable to doxorubicin                  | [1]       |
| 10,11-difluoro-4,3-b-<br>quinoline-6-one                                                                       | IMR32, K564, MDA-<br>MB 231, Colo-205 | Most active in the series                  | [1]       |
| 5,7-dibromo-quinoline-<br>8-acyloxy acetic acid<br>4-hydroxy-3-methoxy-<br>benzylidene-hydrazide               | MCF-7, MDA-MB231<br>(Breast)          | Most potent in the series                  | [1]       |
| Substituted- pyrido[2,3- d]pyrimidinones, 1,2,4- triazolopyrimidines, pyrimidoquinazolines, and quinolines     | MCF-7 (Breast), RPE-<br>1 (Normal)    | 6.2 - 15.1 (MCF-7),<br>17.5 - 26.4 (RPE-1) | [2]       |

## **Experimental Protocol: MTT Assay for Cytotoxicity**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a



compound's cytotoxic effects.

#### Materials:

- Cancer cell lines (e.g., MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Quinoline derivatives (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the complete
  cell culture medium. Remove the old medium from the wells and add 100 μL of the medium
  containing the test compounds at various concentrations. Include a vehicle control (medium
  with the solvent used to dissolve the compounds) and a positive control (a known anticancer
  drug).
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of the solubilization buffer to each well to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

## Signaling Pathway Visualization: Tubulin Polymerization Inhibition

Many quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. They can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page

Caption: Inhibition of tubulin polymerization by quinoline derivatives.

## **Antimicrobial Activity**

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of synthetic broad-spectrum antibiotics. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

## **Quantitative Data for Antimicrobial Activity**



The antimicrobial activity of quinoline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class                                         | Bacterial Strain                                                                | MIC (μg/mL)               | Reference |
|--------------------------------------------------------|---------------------------------------------------------------------------------|---------------------------|-----------|
| Quinoline-2-one<br>derivatives                         | Methicillin-resistant Staphylococcus aureus (MRSA)                              | 0.75                      | [3]       |
| Quinoline-2-one<br>derivatives                         | Vancomycin-resistant<br>Enterococcus (VRE)                                      | 0.75                      | [3]       |
| Quinoline-2-one derivatives                            | Methicillin-resistant<br>Staphylococcus<br>epidermidis (MRSE)                   | 2.50                      | [3]       |
| 6-amino-4-methyl-1H-<br>quinoline-2-one<br>derivatives | Bacillus cereus,<br>Staphylococcus sp.,<br>Pseudomonas sp.,<br>Escherichia coli | 3.12 - 50                 | [4]       |
| Quinolone coupled hybrid                               | Various Gram-positive<br>and Gram-negative<br>strains                           | 0.125 - 8                 | [5]       |
| Quinolone-based<br>dihydrotriazine<br>derivatives      | S. aureus, E. coli                                                              | 2                         | [6]       |
| Quinolinium iodide salts                               | E. coli                                                                         | 3.125 - 6.25<br>(nmol/mL) | [6]       |

### **Experimental Protocol: Agar Well Diffusion Method**

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.

Materials:



- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Nutrient agar plates
- Sterile cork borer or pipette tips
- Quinoline derivatives (dissolved in a suitable solvent like DMSO)
- Positive control (a known antibiotic)
- Negative control (the solvent used to dissolve the compounds)
- Incubator

### Procedure:

- Inoculation: A standardized inoculum of the test bacteria is uniformly spread over the surface
  of a sterile nutrient agar plate.
- Well Preparation: Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar plate using a sterile cork borer.
- Compound Application: A specific volume (e.g., 50-100 μL) of the quinoline derivative solution at a known concentration is added to each well. The positive and negative controls are also added to separate wells.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

## Signaling Pathway Visualization: Inhibition of Bacterial DNA Gyrase

The primary mechanism of action for many antibacterial quinoline derivatives is the inhibition of DNA gyrase, a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.





Click to download full resolution via product page

**Caption:** Inhibition of bacterial DNA gyrase by quinoline derivatives.

## **Antiviral Activity**

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses. Their mechanisms of action are varied and can involve inhibiting viral entry, replication, or assembly.

## **Quantitative Data for Antiviral Activity**



The antiviral efficacy of quinoline derivatives is often measured by the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral effect (e.g., cytopathic effect) by 50%.

| Compound Class                                                                       | Virus Strain                         | EC50 (μM)                 | Reference |
|--------------------------------------------------------------------------------------|--------------------------------------|---------------------------|-----------|
| Quinoline analogues                                                                  | Enterovirus D68 (EV-<br>D68)         | 0.05 - 0.10               | [7]       |
| 4-{[7-<br>(trifluoromethyl)quinoli<br>n-4-<br>yl]amino}benzamide<br>derivative (G07) | Influenza A/WSN/33<br>(H1N1)         | 11.38 ± 1.89              | [8]       |
| Quinoline derivative 1                                                               | SARS-CoV-2                           | 1.5 ± 1.0 (Vero 76 cells) | [9]       |
| Quinoline derivative 2                                                               | SARS-CoV-2                           | 5.9 ± 3.2 (Caco-2 cells)  | [9]       |
| Chloroquine                                                                          | Human Coronavirus<br>OC43            | 0.12 - 12                 | [10]      |
| Quinoline derivative 4                                                               | Respiratory Syncytial<br>Virus (RSV) | 8.6 (μg/mL)               | [11][12]  |
| Quinoline derivative 6                                                               | Yellow Fever Virus<br>(YFV)          | 3.5 (μg/mL)               | [11][12]  |
| Isoquinolone derivative 1                                                            | Influenza A and B<br>viruses         | 0.2 - 0.6                 | [13]      |
| Isoquinolone<br>derivative 21                                                        | Influenza A and B<br>viruses         | 9.9 - 18.5                | [13]      |

## Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

### Foundational & Exploratory





The CPE reduction assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced damage and death.

### Materials:

- Host cell line susceptible to the virus (e.g., MDCK for influenza, Vero E6 for coronaviruses)
- · 96-well plates
- Virus stock
- Quinoline derivatives
- · Cell culture medium
- Staining solution (e.g., crystal violet or neutral red)
- · Microplate reader

### Procedure:

- Cell Seeding: Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.
- Compound and Virus Addition: The cell monolayers are then treated with different
  concentrations of the quinoline derivatives and subsequently infected with a known titer of
  the virus. Control wells include uninfected cells, virus-infected cells without any compound,
  and cells treated with a known antiviral drug.
- Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-5 days).
- Staining: After incubation, the medium is removed, and the remaining viable cells are stained with a dye such as crystal violet, which stains the attached cells.
- Quantification: The dye is then solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.



 Data Analysis: The percentage of CPE reduction is calculated for each compound concentration relative to the virus control. The EC50 value is determined from the doseresponse curve.

## **Anti-inflammatory Activity**

Quinoline derivatives have shown significant anti-inflammatory properties by modulating various inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as prostaglandins, nitric oxide, and cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-6 (IL-6).

## **Quantitative Data for Anti-inflammatory Activity**

The in vivo anti-inflammatory activity can be expressed as the 50% effective dose (ED50), the dose of a drug that produces 50% of its maximum response, or as the percentage of edema inhibition.



| Compound                                                                                                                 | Animal Model                                | Parameter                       | Value         | Reference |
|--------------------------------------------------------------------------------------------------------------------------|---------------------------------------------|---------------------------------|---------------|-----------|
| 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g)                                        | Xylene-induced<br>ear edema<br>(mice)       | % Inhibition (30 min)           | 63.19         | [14]      |
| 9-(4-fluoro-<br>phenyl)-5,8,9,10-<br>tetrahydro-4H-7-<br>oxa-2,3,9,11b-<br>tetraaza-<br>cyclopenta[a]ant<br>hracene (6d) | Xylene-induced<br>ear edema<br>(mice)       | % Inhibition (30 min)           | 68.28         | [14]      |
| 2-substituted mercapto-3-[2- (pyridin-2- yl)ethyl]-4(3H)- quinazolinone derivatives                                      | Carrageenan-<br>induced paw<br>edema (rats) | ED50 (mg/kg)                    | 12.3 - 60.3   | [15]      |
| Benzenesulfona<br>mide derivatives<br>of 5'-<br>aminospirotriazol<br>otriazine                                           | Carrageenan-<br>induced paw<br>edema (rats) | % Inhibition (4h,<br>200 mg/kg) | 72.08 - 99.69 | [16]      |
| Crude Mazaryun<br>(high dose)                                                                                            | Carrageenan-<br>induced paw<br>edema (rats) | % Inhibition (5h)               | 23.2          | [17]      |
| Detoxified<br>Mazaryun (high<br>dose)                                                                                    | Carrageenan-<br>induced paw<br>edema (rats) | % Inhibition (5h)               | 39.4          | [17]      |



| Diclofenac<br>Sodium | Carrageenan-<br>induced paw<br>edema (rats) | % Inhibition (5h) | 69.1 | [17] |
|----------------------|---------------------------------------------|-------------------|------|------|
|----------------------|---------------------------------------------|-------------------|------|------|

## **Experimental Protocol: Carrageenan-Induced Paw Edema in Rats**

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

### Materials:

- Wistar rats
- Carrageenan solution (1% in saline)
- · Quinoline derivatives
- Plethysmometer
- Positive control (e.g., indomethacin or diclofenac sodium)

#### Procedure:

- Animal Grouping: The rats are divided into several groups: a control group, a positive control
  group, and treatment groups receiving different doses of the quinoline derivatives.
- Compound Administration: The quinoline derivatives and the positive control are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
- Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of carrageenan solution is administered into the right hind paw of each rat.
- Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.



Data Analysis: The increase in paw volume (edema) is calculated for each time point. The
percentage of inhibition of edema in the treated groups is calculated relative to the control
group.

## Signaling Pathway Visualization: Inhibition of Proinflammatory Cytokine Production

Quinoline derivatives can suppress the inflammatory response by inhibiting the production of pro-inflammatory cytokines like TNF- $\alpha$  and IL-6, which are key mediators of inflammation.





Click to download full resolution via product page

**Caption:** Inhibition of pro-inflammatory cytokine production by quinoline derivatives.

## **Antimalarial Activity**

Quinoline-based compounds, such as quinine and chloroquine, have been pivotal in the treatment of malaria for centuries. Their primary mechanism of action involves interfering with



the detoxification of heme in the malaria parasite's food vacuole, leading to the accumulation of toxic heme and subsequent parasite death.

## **Quantitative Data for Antimalarial Activity**

The in vitro antimalarial activity is typically reported as the IC50 value against different strains of Plasmodium falciparum.

| Compound Class                                                                              | P. falciparum Strain                                     | IC50 (μM)                           | Reference |
|---------------------------------------------------------------------------------------------|----------------------------------------------------------|-------------------------------------|-----------|
| Dihydropyrimidine and<br>1,3,4-oxadiazole<br>derivatives with<br>quinolinyl residues        | P. falciparum                                            | 0.014 - 5.87 (μg/mL)                | [3]       |
| Indeno[2,1-<br>c]quinolines                                                                 | Chloroquine-sensitive<br>(CQ-S) and -resistant<br>(CQ-R) | 0.24 - 6.9                          | [18]      |
| Quinoline-4-<br>carboxamide<br>derivative                                                   | 3D7                                                      | 0.120                               | [19]      |
| Quinoline-8-acrylates                                                                       | 3D7                                                      | Sub-micromolar for some derivatives | [11]      |
| Triazolyl quinoline carboxylate derivatives                                                 | 3D7                                                      | 1.364 - 1.518                       |           |
| Quinolinyl thiourea analogue                                                                | Chloroquine-resistant                                    | 1.2                                 | [20]      |
| 4-morpholino-<br>5,8,9,10-<br>tetrahydropyrimido[4,5<br>-b]quinolin-6(7H)-one<br>derivative | 3D7                                                      | 0.62 (μg/mL)                        | [20]      |
| Quinoline–furanone<br>hybrids                                                               | K1 (Chloroquine-<br>resistant)                           | <5 for several compounds            | [21]      |



## Experimental Protocol: SYBR Green I-based Fluorescence Assay

This assay is a high-throughput method for assessing the in vitro antiplasmodial activity of compounds by quantifying parasite DNA.

### Materials:

- Plasmodium falciparum culture (synchronized at the ring stage)
- · Human red blood cells
- Complete parasite culture medium
- 96-well plates
- · Quinoline derivatives
- SYBR Green I dye
- · Lysis buffer
- Fluorescence plate reader

### Procedure:

- Assay Setup: In a 96-well plate, add the quinoline derivatives at various concentrations to
  wells containing a synchronized culture of P. falciparum at a known parasitemia and
  hematocrit. Include parasite-only controls (no drug) and uninfected red blood cell controls.
- Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
- Lysis and Staining: After incubation, lyse the red blood cells and parasites by adding a lysis buffer containing the SYBR Green I dye. This dye intercalates with the parasite DNA.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., 485 nm



and 530 nm, respectively).

• Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA and, therefore, to the number of viable parasites. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

## **Synthesis of the Quinoline Core**

Several classic named reactions are employed for the synthesis of the quinoline scaffold, each offering a route to different substitution patterns.

## Experimental Workflow: General Synthesis of Quinoline Derivatives





Click to download full resolution via product page

**Caption:** General workflow for the synthesis of quinoline derivatives.

### **Detailed Methodologies for Key Synthesis Reactions**

 Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. The reaction is often vigorous and requires careful temperature control.[4][20][22][23]



- Combes Synthesis: In this method, an aniline is condensed with a β-diketone in the presence of an acid catalyst, followed by cyclization to form a 2,4-disubstituted quinoline.[20]
- Doebner-von Miller Synthesis: This reaction utilizes an α,β-unsaturated aldehyde or ketone, which reacts with an aniline in the presence of an acid to yield substituted quinolines.[20][24]
   [25][26]
- Friedländer Annulation: This is a condensation reaction between a 2-aminobenzaldehyde or 2-aminobenzoketone and a compound containing a reactive α-methylene group, catalyzed by an acid or base, to form a quinoline.[9][27][28][29][30]
- Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline.[2][7][14][20][31]

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics. The versatility of the quinoline scaffold, coupled with the wealth of existing research, provides a fertile ground for the design of next-generation drugs with enhanced efficacy and safety profiles.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. neuroquantology.com [neuroquantology.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 7. ablelab.eu [ablelab.eu]
- 8. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. malariaworld.org [malariaworld.org]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gould–Jacobs reaction Wikipedia [en.wikipedia.org]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of the antiplasmodial activity of novel indeno[2,1-c]quinoline derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. iipseries.org [iipseries.org]
- 21. Designing novel anti-plasmodial quinoline—furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase
   PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 23. Skraup reaction Wikipedia [en.wikipedia.org]
- 24. Doebner-Miller reaction Wikipedia [en.wikipedia.org]
- 25. synarchive.com [synarchive.com]
- 26. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 27. Friedländer synthesis Wikipedia [en.wikipedia.org]
- 28. Advances in polymer based Friedlander quinoline synthesis PMC [pmc.ncbi.nlm.nih.gov]



- 29. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 30. Friedlaender Synthesis [organic-chemistry.org]
- 31. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15128672#biological-activity-of-quinoline-derivatives]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com